molecular formula C11H16N2O3S B14584926 N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylpropanamide CAS No. 61068-63-1

N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylpropanamide

Cat. No.: B14584926
CAS No.: 61068-63-1
M. Wt: 256.32 g/mol
InChI Key: UTLXOVPGMJSDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is an organic compound belonging to the class of amides This compound is characterized by the presence of an amide group, a methyl group, and a methylsulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- typically involves the reaction of 4-aminobenzene with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amide and methylsulfonyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: Lacks the amino and methylsulfonyl groups, resulting in different chemical properties.

    N-(4-aminophenyl)propanamide: Similar structure but without the methylsulfonyl group.

    N-(methylsulfonyl)propanamide: Lacks the amino group, leading to different reactivity.

Uniqueness

Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is unique due to the combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

61068-63-1

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(4-aminophenyl)-2-methyl-N-methylsulfonylpropanamide

InChI

InChI=1S/C11H16N2O3S/c1-8(2)11(14)13(17(3,15)16)10-6-4-9(12)5-7-10/h4-8H,12H2,1-3H3

InChI Key

UTLXOVPGMJSDLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.